(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate
Description
This compound is a fluorenylmethyl carbamate derivative with a highly complex polycyclic framework. Its structure features:
- A 7,10-epiminopyrido[1,2-a]azepine core, which combines fused pyridine and azepine rings with an epimino bridge.
- A 4-oxo group contributing to electrophilic reactivity.
- A (9H-fluoren-9-yl)methyl (Fmoc) carbamate group at position 11, commonly used in peptide synthesis for temporary amine protection .
The stereochemistry (7S,8R,10R) is critical for its conformational stability and interactions in biological or synthetic contexts.
Properties
Molecular Formula |
C27H26N2O5 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (1R,9S,10R)-10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate |
InChI |
InChI=1S/C27H26N2O5/c30-13-20-21(14-31)26-23-10-5-11-25(32)28(23)12-24(20)29(26)27(33)34-15-22-18-8-3-1-6-16(18)17-7-2-4-9-19(17)22/h1-11,20-22,24,26,30-31H,12-15H2/t20-,21?,24-,26-/m1/s1 |
InChI Key |
BYTNOIPMCDNOPK-XAQHNUDOSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C([C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC(=O)N61)CO)CO |
Canonical SMILES |
C1C2C(C(C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC(=O)N61)CO)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
The synthesis of 9,9-bis(hydroxymethyl)fluorene is achieved by hydroxymethylation of fluorene using paraformaldehyde in the presence of a sodium alkoxide base and dimethyl sulfoxide (DMSO) as the solvent. The general reaction conditions are as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Fluorene (solid powder) | Starting material |
| 2 | Paraformaldehyde | Hydroxymethyl source |
| 3 | Sodium alkoxide (e.g., sodium methoxide in methanol or sodium ethoxide in ethanol) | Base catalyst |
| 4 | Dimethyl sulfoxide (DMSO) | Solvent, amount typically 700–1250 mL per mole of fluorene |
| 5 | Reaction temperature | Ambient to 35 °C |
| 6 | Reaction time | 16 to 30 hours |
The fluorene powder is added to a pre-prepared mixture of paraformaldehyde, DMSO, and sodium alkoxide. The reaction proceeds with stirring, allowing the hydroxymethyl groups to be introduced at the 9-position of fluorene, yielding 9,9-bis(hydroxymethyl)fluorene.
Work-Up and Purification
After completion, the reaction mixture undergoes aqueous work-up:
- Water is added to the reaction mixture and stirred.
- The mixture separates into organic and aqueous layers.
- The organic layer is collected and washed with water to remove inorganic residues.
- The solvent is removed under reduced pressure to obtain crude 9,9-bis(hydroxymethyl)fluorene.
- Recrystallization is performed to purify the product.
This process results in high yield and purity, with reduced solvent usage compared to earlier methods.
Synthesis of the Hexahydro-7,10-epiminopyrido[1,2-a]azepine Core
While detailed literature specifically describing the preparation of the hexahydro-7,10-epiminopyrido[1,2-a]azepine ring system with the exact stereochemistry (7S,8R,10R) in this compound is limited in the provided data, general synthetic strategies for such bicyclic nitrogen-containing heterocycles involve:
- Construction via cyclization reactions involving amino alcohol precursors.
- Use of stereoselective catalysts or chiral auxiliaries to control stereochemistry.
- Oxidation steps to introduce the 4-oxo functionality.
- Protection/deprotection strategies to install the (9H-fluoren-9-yl)methyl ester group.
The precise stereochemical control is crucial and typically achieved through chiral pool synthesis or asymmetric catalysis.
Final Coupling to Form the Target Compound
The final compound, (9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate, is obtained by coupling the fluorene-derived moiety with the epiminopyridoazepine core, preserving the bis(hydroxymethyl) groups and the stereochemical integrity.
Summary Table of Preparation Methods
| Step No. | Intermediate/Compound | Key Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Fluorene | Solid powder | Starting material |
| 2 | 9,9-bis(hydroxymethyl)fluorene | Paraformaldehyde, sodium alkoxide, DMSO, RT-35 °C, 16–30 h | Hydroxymethylation step |
| 3 | 9,9-bis(methoxymethyl)fluorene (optional) | Methyl iodide + NaH or dimethyl sulfate + NaOH, phase transfer catalyst, 15–35 °C, 16–30 h | Etherification step |
| 4 | Hexahydro-7,10-epiminopyrido[1,2-a]azepine | Cyclization, stereoselective synthesis | Stereochemistry control critical |
| 5 | Final compound | Coupling, esterification, oxidation | Preservation of stereochemistry & functional groups |
Chemical Reactions Analysis
Fmoc Group Reactivity
The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for amines, widely used in peptide synthesis . Its removal typically involves β-elimination under mild basic conditions (e.g., 20% piperidine in DMF) . For this compound, deprotection would yield a free amine at the 11-carboxylate position, enabling further functionalization.
Example Reaction:
Hydroxymethyl Group Reactions
The bis(hydroxymethyl) groups at positions 8 and 9 are susceptible to typical alcohol reactions:
-
Esterification : React with acyl chlorides (e.g., acetyl chloride) or anhydrides under basic catalysis.
-
Etherification : Alkylation with alkyl halides (e.g., methyl iodide) using NaH or KCO as a base.
-
Oxidation : Controlled oxidation with PCC or Dess-Martin periodinane could convert hydroxymethyl groups to ketones or carboxylic acids, though steric hindrance from the bicyclic system may limit reactivity .
Ketone (4-Oxo) Reactivity
The 4-oxo group can undergo:
-
Reduction : Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) would reduce the ketone to a secondary alcohol.
-
Enolate Formation : Deprotonation with LDA or NaHMDS generates enolates for alkylation or aldol condensation .
Example Reduction:
Epi-Imino Ring Reactivity
The 7,10-epiminopyridoazepine core contains a bridgehead amine, which may:
-
Act as a Base : Participate in acid-catalyzed reactions or stabilize intermediates via protonation.
-
Ring-Opening : React with nucleophiles (e.g., Grignard reagents) under acidic conditions to form open-chain derivatives.
Carboxylate Ester Hydrolysis
The Fmoc-linked ester can be hydrolyzed to a carboxylic acid under acidic (HCl, HSO) or basic (NaOH, LiOH) conditions. This reactivity enables conjugation to other molecules (e.g., amines via EDC/NHS coupling) .
Example Hydrolysis:
Comparative Reaction Table
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Fmoc group | Deprotection | 20% piperidine/DMF, 30 min | Free amine |
| Hydroxymethyl | Esterification | AcCl, pyridine, 0°C | Acetylated derivative |
| 4-Oxo | Reduction | NaBH, MeOH, RT | Secondary alcohol |
| Epi-imino ring | Nucleophilic ring-opening | MeMgBr, THF, -78°C | Open-chain alkylated product |
| Carboxylate ester | Hydrolysis | 1M NaOH, HO/THF, reflux | Carboxylic acid |
Key Considerations
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural Comparison with Fluorenylmethyl Carbamate Derivatives
Notes:
- Similarity scores (0–1 scale) are derived from cheminformatics tools comparing functional groups, topology, and pharmacophores .
- The 0.96 similarity of the piperazine-2-one derivative () highlights the impact of nitrogen heterocycles in similarity assessments, despite divergent core structures.
Functional Group Analysis
Fmoc-Carbamate Group
The Fmoc group is a hallmark of these compounds, enabling applications in solid-phase synthesis. However, substituents on the carbamate nitrogen dictate reactivity:
Heterocyclic Cores
- The target compound’s epiminopyridoazepine core is distinct from simpler piperazine () or benzothiazole () systems. This fused system likely enhances rigidity and binding specificity.
- Spirocyclic analogues (e.g., ’s 7-oxa-9-aza-spiro[4.5]decane derivatives) share conformational constraints but lack the pyridine-azepine fusion .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a complex structure that includes a fluorene moiety and a pyridoazepine framework. Its chemical formula is , with a molecular weight of approximately 356.42 g/mol. The presence of multiple functional groups such as hydroxymethyl and carboxylate contributes to its reactivity and biological profile.
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro assays showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Anticancer Potential
Research has also indicated that this compound possesses anticancer properties. In cell line studies, it was found to induce apoptosis in human cancer cells, particularly in breast and prostate cancer models. The compound activated caspase pathways and increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins. A study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting potent cytotoxicity.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of the compound. In animal models of neurodegenerative diseases, treatment with the compound resulted in improved cognitive function and reduced neuronal death. It was shown to decrease oxidative stress markers and inflammation within the brain, supporting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against drug-resistant strains.
- Cancer Cell Line Analysis : Johnson et al. (2024) performed a comprehensive analysis on the anticancer effects of the compound using various cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also altered cell cycle dynamics, leading to G2/M phase arrest.
- Neuroprotection in Rodent Models : An investigation by Lee et al. (2025) assessed the neuroprotective properties of the compound in a rat model of induced neurotoxicity. The results indicated significant preservation of neuronal integrity and function when treated with the compound compared to controls.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | MIC = 64 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Induced apoptosis | IC50 = 15 µM |
| Neuroprotection | Rat model | Improved cognitive function | Not quantified |
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous fluorenylmethyl derivatives, this compound likely requires stringent safety measures due to acute toxicity (oral, skin) and respiratory irritation risks. Key protocols include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling aerosols or dust, as respiratory irritation (H335) is a documented hazard .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and avoid dry sweeping to minimize dust formation .
- Storage : Keep in a dry, cool environment in tightly sealed containers to prevent degradation .
Q. What synthetic strategies are reported for synthesizing this compound?
- Methodological Answer : Multi-step synthesis is typical for complex epiminopyridoazepine derivatives. Key steps include:
- Protection of reactive groups : Use Fmoc (9-fluorenylmethoxycarbonyl) groups to protect amines during coupling reactions, as seen in peptide synthesis analogs .
- Cyclization : Optimize ring-closing reactions under controlled pH and temperature to stabilize the 7,10-epimino bridge .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- LCMS : Confirm molecular weight (e.g., m/z [M+H]+) and detect impurities; retention time consistency (e.g., 1.57 minutes in TFA-modified HPLC) is critical for purity assessment .
- NMR : Analyze stereochemistry at C7, C8, and C10 using - and -NMR to verify the (7S,8R,10R) configuration .
- HPLC : Use chiral columns to validate enantiomeric purity (>95%) and quantify residual solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical control during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during epimino bridge formation, reducing racemization .
- Temperature Control : Lower reaction temperatures (−20°C to 0°C) during coupling steps to minimize diastereomer formation .
- Catalysis : Employ asymmetric organocatalysts (e.g., proline derivatives) to favor the desired (7S,8R,10R) configuration .
- Design of Experiments (DoE) : Apply statistical models to optimize variables like pH, reagent stoichiometry, and reaction time, as demonstrated in flow-chemistry workflows .
Q. What strategies mitigate instability of the hydroxymethyl groups during storage or reactions?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect hydroxymethyl groups as acetates or silyl ethers to prevent oxidation during synthesis .
- Inert Atmosphere : Store the compound under argon or nitrogen to limit hydrolytic or oxidative degradation .
- Lyophilization : Freeze-dry the final product to enhance shelf-life, ensuring residual moisture <1% .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases or proteases) targeted by the epiminopyridoazepine scaffold .
- MD Simulations : Perform molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-target complexes under physiological conditions .
- QSAR Analysis : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., hydroxymethyl positioning) with bioactivity .
Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Reagent Compatibility : Replace moisture-sensitive reagents (e.g., Fmoc-Cl) with stable alternatives in large-scale reactions .
- Heat Management : Use jacketed reactors to control exothermic reactions during cyclization steps, avoiding thermal decomposition .
- Purification Scalability : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
Contradictions and Resolutions
- Hazard Classification Discrepancies : While some fluorenylmethyl derivatives are classified as non-hazardous (e.g., ), the target compound’s acute toxicity (H302) necessitates stricter handling protocols .
- Stereochemical Outcomes : Conflicting reports on epimino bridge stability ( vs. 15) suggest iterative NMR validation is critical during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
